- 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone, Journal of the American Chemical Society, 2009, 131(1), 251-262

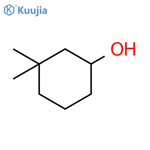

Cas no 932-01-4 (4,4-dimethylcyclohexan-1-ol)

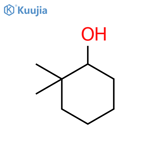

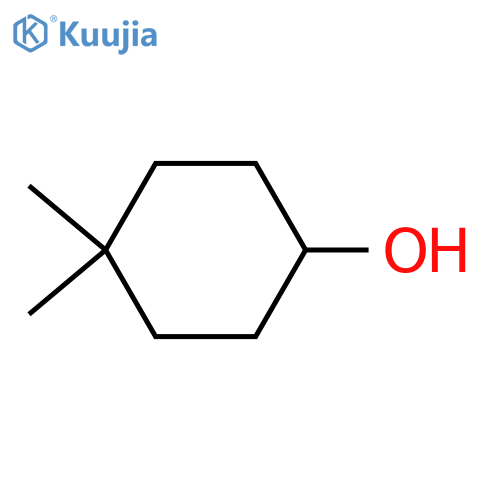

4,4-dimethylcyclohexan-1-ol structure

Nombre del producto:4,4-dimethylcyclohexan-1-ol

Número CAS:932-01-4

MF:C8H16O

Megavatios:128.212042808533

MDL:MFCD00101954

CID:40304

PubChem ID:136735

4,4-dimethylcyclohexan-1-ol Propiedades químicas y físicas

Nombre e identificación

-

- 4,4-Dimethylcyclohexanol

- 4,4-Dimethylcyclohexan-1-ol

- Cyclohexanol, 4,4-dimethyl-

- 4,4-dimethyl-cyclohexanol

- Cyclohexanol,4,4-dimethyl-

- 4,4-dimethyl-1-cyclohexanol

- VUQOIZPFYIVUKD-UHFFFAOYSA-N

- SY047599

- EN002271

- 4,4-Dimethylcyclohexan-1-ol, AldrichCPR

- ST2410874

- AB0027725

- W9592

- 932D014

- A844474

- J-

- 4,4-Dimethylcyclohexanol (ACI)

- GS-4181

- J-514021

- DTXSID70239320

- Cyclohexanol, dimethyl-

- EN300-141606

- AKOS006227678

- 932-01-4

- DB-008360

- SCHEMBL43449

- CS-W019410

- 4 pound not4-Dimethylcyclohexanol

- MFCD00101954

- DB-243440

- 4,4-dimethylcyclohexan-1-ol

-

- MDL: MFCD00101954

- Renchi: 1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3

- Clave inchi: VUQOIZPFYIVUKD-UHFFFAOYSA-N

- Sonrisas: OC1CCC(C)(C)CC1

Atributos calculados

- Calidad precisa: 128.12

- Masa isotópica única: 128.12

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 0

- Complejidad: 86.7

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 20.2

- Xlogp3: 2

Propiedades experimentales

- Denso: 0.9250

- Punto de fusión: 28 °C

- Punto de ebullición: 186.05°C

- Punto de inflamación: 66.6°C

- índice de refracción: 1.4613

- PSA: 20.23000

- Logp: 1.94750

4,4-dimethylcyclohexan-1-ol Información de Seguridad

- Instrucciones de peligro: H302-H315-H319-H335

- Código de categoría de peligro: 36

- Instrucciones de Seguridad: 26

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Sealed in dry,2-8°C

4,4-dimethylcyclohexan-1-ol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR22877-25g |

4,4-Dimethylcyclohexan-1-ol |

932-01-4 | 98% | 25g |

£535.00 | 2025-02-19 | |

| abcr | AB224048-1 g |

4,4-Dimethylcyclohexan-1-ol, 95%; . |

932-01-4 | 95% | 1g |

€106.60 | 2023-01-26 | |

| Enamine | EN300-141606-2.5g |

4,4-dimethylcyclohexan-1-ol |

932-01-4 | 95% | 2.5g |

$57.0 | 2023-06-08 | |

| Chemenu | CM102545-10g |

Cyclohexanol,4,4-dimethyl- |

932-01-4 | 97% | 10g |

$271 | 2024-07-19 | |

| Cooke Chemical | BD3304045-250mg |

4,4-Dimethylcyclohexanol |

932-01-4 | 97% | 250mg |

RMB 90.40 | 2025-02-21 | |

| Cooke Chemical | BD3304045-5g |

4,4-Dimethylcyclohexanol |

932-01-4 | 97% | 5g |

RMB 732.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GR442-25g |

4,4-dimethylcyclohexan-1-ol |

932-01-4 | 97% | 25g |

4422CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GR442-10g |

4,4-dimethylcyclohexan-1-ol |

932-01-4 | 97% | 10g |

2128CNY | 2021-05-08 | |

| Chemenu | CM102545-10g |

Cyclohexanol,4,4-dimethyl- |

932-01-4 | 97% | 10g |

$243 | 2021-06-15 | |

| eNovation Chemicals LLC | D518320-25g |

4,4-DiMethylcyclohexanol |

932-01-4 | 97% | 25g |

$1265 | 2024-05-24 |

4,4-dimethylcyclohexan-1-ol Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 2 h, rt

Referencia

Synthetic Routes 2

Synthetic Routes 3

Condiciones de reacción

Referencia

- Palladium II catalyzed decomposition of cyclic hydroperoxides: a new and simple way to α,β-unsaturated aldehydes, Nouveau Journal de Chimie, 1979, 3(5), 311-20

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Ceric ammonium nitrate Catalysts: (OC-6-43)-[Octahydro-1,4-dimethyl-7-[(2-pyridinyl-κN)methyl]-1H-1,4,7-triazonine… Solvents: Acetonitrile , Water ; 30 min, 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C

Referencia

- Iron-Catalyzed C-H Hydroxylation and Olefin cis-Dihydroxylation Using a Single-Electron Oxidant and Water as the Oxygen-Atom Source, Chemistry - A European Journal, 2012, 18(42), 13269-13273

Synthetic Routes 5

Condiciones de reacción

Referencia

- The contribution of charge to affinity at functional (M3) muscarinic receptors in guinea pig ileum assessed from the effects of the carbon analog of 4-DAMP methiodide, British Journal of Pharmacology, 1992, 106(4), 819-22

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Water Catalysts: Aluminum nickel alloy Solvents: Water ; 6 h, 2.8 kbar, 80 °C

Referencia

- Selective reduction of ketones using water as a hydrogen source under high hydrostatic pressure, Organic & Biomolecular Chemistry, 2012, 10(36), 7321-7326

Synthetic Routes 7

Condiciones de reacción

Referencia

- The influence of lithium complexing agents on the regioselectivity of reductions of substituted 2-cyclohexenones by lithium aluminum hydride and lithium borohydride, Tetrahedron, 1980, 36(13), 1937-42

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Peracetic acid Catalysts: stereoisomer of Bis(1,1,1-trifluoromethanesulfonato-κO)[rel-(3R,9R)-3,6,9-trimet… Solvents: Acetonitrile ; -35 °C

1.2 -35 °C

1.2 -35 °C

Referencia

- Trapping a Highly Reactive Nonheme Iron Intermediate That Oxygenates Strong C-H Bonds with Stereoretention, Journal of the American Chemical Society, 2015, 137(50), 15833-15842

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide Catalysts: Iron (thymine-1-acetic acid complex) Solvents: Acetonitrile ; 10 h, 60 °C

Referencia

- From DNA to catalysis: a thymine-acetate ligated non-heme iron(III) catalyst for oxidative activation of aliphatic C-H bonds, Chemical Communications (Cambridge, 2016, 52(10), 2043-2046

Synthetic Routes 10

Condiciones de reacción

1.1 Catalysts: Alcohol dehydrogenase

Referencia

- Enzymic "in vitro" reduction of ketones. VII. Reduction rates and stereochemistry of the HLAD catalyzed reduction of 2-alkylcyclohexanones, dimethylcyclohexanones, cycloalkanones and bicycloalkanones, Bulletin des Societes Chimiques Belges, 1980, 89(5), 389-98

Synthetic Routes 11

Condiciones de reacción

Referencia

- Preparation of quinolinylmethyl- or naphthalenemethylpiperidinecarboxylic acid derivatives as S1P modulating agents, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción

Referencia

- The effect of nonbonded interactions on the regioselectivity of cyclization of the 5-hexenyl radical, Journal of the Chemical Society, 1979, (11), 1535-9

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Sodium borohydride Catalysts: Cobalt chloride (CoCl2) Solvents: Water

Referencia

- Reductions of α,β-unsaturated ketones by NaBH4 or NaBH4 + CoCl2: selectivity control by water or by aqueous micellar solutions, European Journal of Organic Chemistry, 2000, (9), 1793-1797

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Triethylborane , Tributylstannane , Oxygen Solvents: Benzene , Tetrahydrofuran ; 96 h, rt

1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ; overnight, reflux

1.2 Reagents: Sodium carbonate Catalysts: Water Solvents: Methanol ; overnight, reflux

Referencia

- A free radical method for reduction of cyclohexanones-preferential formation of equatorial alcohols, Synthetic Communications, 2003, 33(11), 1951-1961

Synthetic Routes 15

Condiciones de reacción

Referencia

- Steric effects on the dissociation constants of acyclic, mono- and bicyclic carboxylic acids, Helvetica Chimica Acta, 1977, 60(2), 482-94

4,4-dimethylcyclohexan-1-ol Raw materials

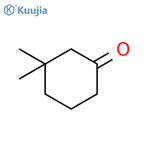

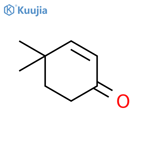

- 4,4-dimethylcyclohex-2-en-1-one

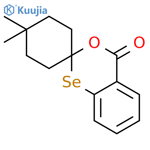

- SPIRO[4H-3,1-BENZOXASELENIN-2,1'-CYCLOHEXAN]-4-ONE, 4',4'-DIMETHYL-

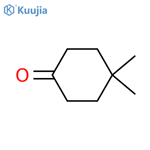

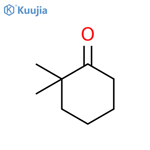

- 4,4-dimethylcyclohexan-1-one

4,4-dimethylcyclohexan-1-ol Preparation Products

4,4-dimethylcyclohexan-1-ol Literatura relevante

-

1. Substituent effects in saturated systems. Complex formation between carbonitriles and iodine monochlorideG. E. Hawkes,J. H. P. Utley J. Chem. Soc. Perkin Trans. 2 1973 128

-

2. A regioselective and stereospecific synthesis of allylsilanes from secondary allylic alcohol derivativesIan Fleming,Dick Higgins,Nicholas J. Lawrence,Andrew P. Thomas J. Chem. Soc. Perkin Trans. 1 1992 3331

-

3. 203. Studies in the polyene series. Part XLI. A new isomerisation product from citralH. B. Henbest,B. L. Shaw,George Woods J. Chem. Soc. 1952 1154

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Alcohol/Éter

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno alcoholes secundarios

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno Alcoholes y poliolos alcoholes secundarios

932-01-4 (4,4-dimethylcyclohexan-1-ol) Productos relacionados

- 589-91-3(4-methylcyclohexan-1-ol)

- 116-02-9(3,3,5-Trimethylcyclohexanol)

- 4534-74-1(trans-4-Ethylcyclohexanol)

- 98-52-2(4-tert-butylcyclohexan-1-ol)

- 16844-71-6(Epifriedelanol)

- 20601-38-1(4,4'-Bicyclohexanol)

- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)

- 707-37-9(3,5-Dimethyl-1-adamantanol)

- 52204-65-6(4-Propylcyclohexanol)

- 80-97-7(5a-Cholestan-3b-ol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:932-01-4)4,4-dimethylcyclohexan-1-ol

Pureza:99%

Cantidad:25g

Precio ($):371.0